molecular formula C24H28N4O4 B11005473 2-[4-(acetylamino)-1H-indol-1-yl]-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide

Cat. No.: B11005473
M. Wt: 436.5 g/mol
InChI Key: YFUQZCAZGNGBNL-UHFFFAOYSA-N
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Description

2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE is a complex organic compound that features an indole moiety, an acetamido group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Final Coupling: The final step involves coupling the indole derivative with the morpholine-containing phenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamido group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamido derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its indole moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to proteins and modulate their activity. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetamido-1H-indol-1-yl)acetic acid: Similar indole-based compound with an acetamido group.

    N-(4-(2-(Morpholin-4-yl)ethoxy)phenyl)acetamide: Similar compound with a morpholine ring and acetamido group.

Uniqueness

2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE is unique due to the combination of its indole moiety, acetamido group, and morpholine ring, which confer specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[4-(2-morpholin-4-ylethoxy)phenyl]acetamide

InChI

InChI=1S/C24H28N4O4/c1-18(29)25-22-3-2-4-23-21(22)9-10-28(23)17-24(30)26-19-5-7-20(8-6-19)32-16-13-27-11-14-31-15-12-27/h2-10H,11-17H2,1H3,(H,25,29)(H,26,30)

InChI Key

YFUQZCAZGNGBNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Origin of Product

United States

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